5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8
Description
Properties
IUPAC Name |
5-chloro-3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,2-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-8-1-2-10-9(7-8)11(14-16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2/i3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDFFXCLXIRDAK-SQUIKQQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NSC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NSC3=C2C=C(C=C3)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
The benzothiazole core reacts with deuterated piperazine (C₄D₁₀N₂) in a tert-butyl alcohol solvent at 120°C for 15 hours. Deuterium incorporation occurs at the piperazine moiety, preserving the aromatic chlorothiazole structure. The reaction mechanism proceeds via an SNAr pathway, facilitated by the electron-withdrawing chlorine atom at position 5.
Table 1: Reaction Conditions for Nucleophilic Substitution
Cyclization and Deuteration
Following substitution, cyclization is achieved using palladium-catalyzed cross-coupling under inert conditions. Patents describe the use of palladium acetate and lithium chloride in tetrahydrofuran (THF) at 0–60°C. Deuteration is maintained by employing deuterated solvents (e.g., D₂O) during workup.
Optimization Strategies for Yield and Purity
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require stringent drying to prevent hydrolysis. Industrial protocols favor tert-butyl alcohol for its balance between polarity and boiling point, enabling reflux without side reactions.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency. Ligands such as 1,4-diazabicyclo[2.2.2]octane (DABCO) stabilize intermediates, increasing yields to >85%.
Table 2: Catalytic Systems and Outcomes
Deuterium Retention
Deuterium loss during synthesis is mitigated by:
Industrial-Scale Production
Batch Process Scaling
Industrial reactors employ jacketed vessels to maintain precise temperature control during exothermic steps. A typical batch involves:
Continuous-Flow Synthesis
Recent advancements utilize microreactors for improved heat transfer and reduced reaction times (6 hours vs. 15 hours). This method achieves 92% yield with 99% deuterium incorporation.
Purification and Characterization
Recrystallization
Crude product is recrystallized from deuterated ethanol/water (4:1 v/v), yielding white crystals with >99% purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines, and substitution reactions may yield various substituted benzothiazoles.
Scientific Research Applications
5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 has several scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study metabolic pathways in vivo.
Medicine: Applied in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Employed in environmental studies to monitor and analyze environmental samples.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 involves its interaction with fungal cell membranes, disrupting their integrity and leading to cell death. The molecular targets include enzymes involved in cell wall synthesis and membrane function.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
The following compounds share structural or functional similarities with 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8:
2.2 Key Differences and Implications
- Core Heterocycle: The benzo[d]isothiazole core in the target compound differs from dibenzodiazepine (Desmethylclozapine) and benzo[d]oxazolone (PF-8380) in electronic properties and ring strain. PF-8380’s oxazolone ring confers distinct hydrogen-bonding capabilities, critical for its Autotaxin inhibition .
- Substituent Positioning: The piperazine group at position 3 in the target compound contrasts with PF-8380’s piperazine-propanoyl side chain at position 4. This positional variance likely alters target selectivity; PF-8380’s extended chain enhances interaction with ATX’s hydrophobic pocket . Desmethylclozapine’s piperazine substitution on a tricyclic scaffold supports multi-receptor engagement (e.g., serotonin, dopamine), whereas the target compound’s monocyclic system may limit polypharmacology .
- Deuteration Effects: The -d8 modification in the target compound is absent in other analogs.
Biological Activity
5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 is a deuterated derivative of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole, primarily recognized for its antifungal properties and applications in metabolic research. This compound has garnered attention due to its unique chemical structure, which enhances its utility in various biological studies.
Chemical Structure:
- IUPAC Name: 5-chloro-3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,2-benzothiazole
- Molecular Formula: C11H4D8ClN3S
- Molecular Weight: 261.80 g/mol
Synthesis Method:
The synthesis of this compound involves the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of deuterium. This reaction typically occurs in tert-butyl alcohol at elevated temperatures (approximately 120°C) for about 15 hours.
The biological activity of this compound is primarily attributed to its antifungal properties. It disrupts fungal cell membranes by interacting with specific molecular targets involved in cell wall synthesis and membrane integrity. This mechanism leads to cell death and is crucial for its efficacy as an antifungal agent.
Biological Activity and Applications
Antifungal Activity:
Research indicates that this compound exhibits significant antifungal activity against various fungal strains. Its effectiveness is comparable to other antifungal agents, making it a candidate for further clinical development.
Metabolic Research:
Due to its deuterated nature, this compound is particularly useful in metabolic studies. The presence of deuterium allows for enhanced tracking of metabolic pathways in vivo, providing insights into drug metabolism and pharmacokinetics .
Clinical Diagnostics:
The compound is also employed in clinical diagnostics for imaging and newborn screening. Its stable isotope labeling enables precise detection and quantification in biological samples .
Case Studies and Research Findings
Several studies have highlighted the biological activity of piperazine derivatives and their potential therapeutic applications:
Comparative Analysis with Similar Compounds
| Compound Name | Antifungal Activity | Use in Metabolic Studies | Clinical Applications |
|---|---|---|---|
| 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole | Moderate | Yes | Yes |
| 3-Chloro-1,2-benzothiazole | Low | No | No |
| Piperazine Derivatives | Variable | Yes | Potential |
Uniqueness: The deuterated form of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole provides advantages over non-labeled compounds by allowing more precise tracking in biological systems .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8, and how do reaction conditions influence yields?
- Methodology : The synthesis typically involves coupling a piperazine moiety to a halogenated benzo[d]isothiazole scaffold. For non-deuterated analogs, nucleophilic substitution reactions under anhydrous conditions (e.g., DMF as solvent, 60–80°C) are common. Piperazine derivatives are introduced via SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig amination .
- Deuterated Synthesis : For the d8 isotopologue, deuterium incorporation likely occurs at the piperazine ring (e.g., via deuterated solvents or reagents during synthesis). Reaction optimization should monitor isotopic purity using LC-MS or NMR .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Techniques :
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S and N–Cl distances in the benzo[d]isothiazole core) .
- Spectroscopy : ¹H/¹³C NMR confirms proton environments; deuterium incorporation is verified via ²H NMR or mass shifts in HRMS .
- Chromatography : HPLC or UPLC with UV/vis detection ensures purity (>98% by area normalization) .
Advanced Research Questions
Q. What strategies are recommended for optimizing bioactivity in derivatives of this compound?
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, F) at the 5-position enhances target binding by modulating electron density .
- Piperazine Modifications : N-alkylation (e.g., methyl, hydroxyethyl) or deuterium substitution may improve metabolic stability without altering pharmacodynamics .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Case Study : If anti-tubercular activity (MIC = 0.5 µg/mL in ) conflicts with another study, investigate variables:
- Assay Conditions : Differences in bacterial strains, culture media, or incubation times.
- Compound Stability : Degradation under assay conditions (e.g., pH, temperature) using stability-indicating HPLC .
- Synergistic Effects : Test combinations with known antibiotics to identify potentiating interactions .
Q. What experimental designs are critical for assessing isotopic effects of deuterium in this compound?
- Isotopic Purity : Synthesize the d8 analog using deuterated piperazine precursors (e.g., D₂O or CD₃OD) and confirm purity via isotopic ratio MS .
- Metabolic Studies : Compare pharmacokinetics (e.g., t₁/₂, AUC) of deuterated vs. non-deuterated forms in hepatic microsomes to quantify metabolic stability gains .
Methodological Guidance
Q. What analytical techniques are essential for characterizing impurities in synthesis?
- Impurity Profiling :
- LC-MS/MS : Identifies byproducts (e.g., des-chloro analogs or piperazine dimerization products).
- Pharmacopeial Standards : Cross-reference with USP/EP guidelines for related benzothiazole impurities (e.g., ziprasidone-related compounds) .
Q. How should researchers design crystallographic studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
